Ginsenoside Ra2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

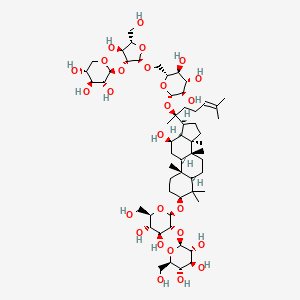

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBIBJSWHIZNCA-BGPUAMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317134 | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-42-1 | |

| Record name | Ginsenoside Ra2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ginsenoside Ra2: A Technical Guide on Source, Abundance, and Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ginsenoside Ra2 is a triterpenoid saponin found within the plant genus Panax, most notably Panax ginseng C. A. Meyer. As a member of the ginsenoside family, it is recognized for a range of pharmacological activities, including anti-inflammatory and anti-fibrotic properties, making it a compound of significant interest for therapeutic research. This guide provides a comprehensive overview of its natural source, abundance, and the technical protocols for its extraction and quantification.

Natural Source and Abundance

This compound is a naturally occurring phytochemical isolated almost exclusively from the roots of Panax ginseng (Asian ginseng).[1] While ginsenosides are present in various parts of the plant, including the stems and leaves, Ra2 is one of the ginsenosides uniquely found in the root.[2]

The concentration of ginsenosides varies significantly based on the specific plant part, cultivation environment, and age of the plant. Generally, the total ginsenoside content is higher in the leaves (3-6%) than in the roots (1-3%).[3] However, the root remains the sole natural source for Ra2. A comprehensive analysis using UPLC-QTOF/MS identified and quantified 39 ginsenosides in various parts of the P. ginseng plant, confirming the presence of this compound specifically in the root.[2]

Quantitative Data Presentation

The following table summarizes the distribution and quantitative analysis of this compound in Panax ginseng.

| Plant Part | Presence of this compound | Reported Concentration (µg/g) | Analytical Method | Reference |

| Root (GR) | Present | 1.10 ± 0.35 | UPLC-QTOF/MS | [2] |

| Stem & Leaf (GS) | Not Detected | - | UPLC-QTOF/MS | [2] |

| Berry (GB) | Not Detected | - | UPLC-QTOF/MS | [2] |

Experimental Protocols

Extraction of this compound from Panax ginseng Root

This protocol describes a common method for extracting total ginsenosides, including Ra2, from dried ginseng root material. The use of methanol is widely cited for its effectiveness in extracting a broad range of ginsenosides.[4]

Objective: To extract total ginsenosides from dried Panax ginseng root powder.

Materials and Reagents:

-

Dried Panax ginseng root powder (passed through a 40-mesh sieve)

-

Methanol (HPLC grade)

-

Deionized water

-

Reflux apparatus

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Volumetric flasks

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.0 g of dried Panax ginseng root powder.

-

Reflux Extraction:

-

Place the weighed powder into a 250 mL round-bottom flask.

-

Add 100 mL of 70% aqueous methanol (v/v).[2]

-

Connect the flask to the reflux condenser and heat the mixture to boiling.

-

Maintain a gentle reflux for 2 hours.

-

-

Filtration: After refluxing, allow the mixture to cool to room temperature. Filter the extract through filter paper to separate the solid plant material from the liquid extract.

-

Second Extraction (Optional but Recommended): Transfer the retained plant material back into the flask and repeat the reflux extraction with another 100 mL of 70% methanol for 1-2 hours to maximize yield.

-

Concentration: Combine the filtrates from all extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 60°C until the methanol is completely removed.

-

Final Preparation: Re-dissolve the dried extract in a known volume (e.g., 10 mL) of methanol. This solution is now ready for purification or direct quantitative analysis.

Quantification of this compound by UPLC-QTOF/MS

This protocol outlines a method for the simultaneous identification and quantification of ginsenosides using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS), a highly sensitive and accurate technique.[2][5]

Objective: To separate and quantify this compound in a ginseng root extract.

Instrumentation and Columns:

-

UPLC system with a binary solvent manager and sample manager

-

QTOF Mass Spectrometer with an electrospray ionization (ESI) source

-

Acquity BEH C18 column (or equivalent)

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound analytical standard

Procedure:

-

Sample Preparation:

-

Take the methanolic extract prepared in the extraction protocol.

-

Filter the extract through a 0.22 µm syringe filter into a UPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 ng/mL to 200 ng/mL.

-

-

UPLC Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

-

MS Detection Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for ginsenosides.

-

Scan Range: m/z 100-1500

-

Capillary Voltage: 2.5-3.0 kV

-

Source Temperature: 120°C

-

Desolvation Gas Flow: 600 L/hr

-

Data Acquisition: Full scan mode for profiling and targeted MS/MS mode for structural confirmation.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass-to-charge ratio (m/z) with the analytical standard. The [M-H]⁻ ion for Ra2 would be approximately m/z 1209.6.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

Proposed Signaling Pathway of Action

This compound is reported to have potent anti-inflammatory and anti-fibrotic effects.[1] While specific pathways for Ra2 are under investigation, the activities of many ginsenosides are mediated through the inhibition of key inflammatory and fibrotic signaling cascades, such as NF-κB and TGF-β1/Smad.[6][7] This diagram illustrates the likely mechanism.

References

- 1. alfachemic.com [alfachemic.com]

- 2. mdpi.com [mdpi.com]

- 3. Stem-leaves of Panax as a rich and sustainable source of less-polar ginsenosides: comparison of ginsenosides from Panax ginseng, American ginseng and Panax notoginseng prepared by heating and acid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Panax ginseng by FT-NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents [mdpi.com]

- 7. Ginsenosides: potential therapeutic source for fibrosis-associated human diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Purification of Ginsenoside Ra2 from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Ginsenoside Ra2 from the roots of Panax ginseng. This compound, a bioactive saponin, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and anti-fibrotic effects[1]. This document outlines detailed experimental protocols, presents quantitative data from various studies, and includes visual workflows to aid in the development of robust and efficient purification schemes.

Introduction to this compound

This compound is a dammarane-type triterpenoid saponin found in Panax ginseng. Like other ginsenosides, it consists of a hydrophobic steroidal skeleton with hydrophilic sugar moieties attached[2]. The unique structure of this compound contributes to its specific physicochemical properties and biological activities. Its molecular formula is C58H98O26, with a molecular weight of 1211.4 g/mol [3]. The complexity of the ginsenoside mixture in Panax ginseng necessitates multi-step purification strategies to isolate individual compounds like Ra2 with high purity.

Experimental Protocols: Isolation and Purification of this compound

The following sections detail a multi-stage process for the isolation and purification of this compound, synthesized from various established methods for ginsenoside separation.

The initial step involves the extraction of a crude mixture of ginsenosides from dried Panax ginseng roots. Several methods have been proven effective, with the choice of solvent and technique influencing the extraction efficiency of different ginsenosides.

Materials:

-

Dried Panax ginseng root powder

-

Methanol (MeOH) or Ethanol (EtOH), various concentrations (e.g., 70%, 80%, 100%)[4][5][6]

-

Deionized water

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Filtration system (e.g., filter paper or sintered glass funnel)

Protocol: Heat Reflux Extraction [5][6]

-

Weigh a known quantity of dried Panax ginseng root powder.

-

Add the powder to a round-bottom flask with a solvent-to-solid ratio of 10:1 (v/w) using 80% aqueous methanol.

-

Heat the mixture to reflux at 60-80°C for 2-4 hours.

-

Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure maximum recovery of ginsenosides.

-

Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

The crude extract contains a complex mixture of ginsenosides, polysaccharides, and other metabolites. The next step is to enrich the ginsenoside fraction.

Protocol: Macroporous Resin Column Chromatography

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-conditioned macroporous resin column (e.g., HP-20).

-

Wash the column with deionized water to remove water-soluble impurities like sugars.

-

Elute the ginsenosides with a stepwise gradient of aqueous methanol or ethanol (e.g., 30%, 60%, 90%). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions rich in total ginsenosides and concentrate them using a rotary evaporator.

Further separation of the enriched ginsenoside fraction is required to isolate individual compounds. Silica gel column chromatography is a common method for this purpose.

Protocol: Silica Gel Column Chromatography [7]

-

The concentrated ginsenoside fraction is adsorbed onto a small amount of silica gel to create a dry powder.

-

This powder is then loaded onto a silica gel column.

-

The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water in varying ratios (e.g., CHCl3:MeOH:H2O at 9:1:0.1, 8:2:0.2, etc.).

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

-

Fractions containing this compound are pooled and concentrated.

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the final step.

Protocol: Preparative Reversed-Phase HPLC [7]

-

Dissolve the partially purified this compound fraction in methanol.

-

Inject the solution into a preparative HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.

-

Monitor the elution profile using a UV detector (typically at 203 nm for ginsenosides) or an Evaporative Light Scattering Detector (ELSD).

-

Collect the peak corresponding to this compound.

-

The purity of the collected fraction should be confirmed by analytical HPLC-MS.

Data Presentation

The following table summarizes quantitative data from various studies on the extraction and purification of different ginsenosides. It is important to note that the yield of a specific ginsenoside like Ra2 can vary significantly depending on the age and origin of the ginseng, as well as the extraction and purification methods employed.

| Ginsenoside | Plant Part | Extraction Method | Purification Method | Yield/Concentration | Purity | Reference |

| Malonyl-Rb1 | Fresh Roots | MeOH-H2O (4:1) | Silica Gel Column, Prep-HPLC | 100 mg from 10 kg | >98% | [7] |

| Malonyl-Rb2 | Fresh Roots | MeOH-H2O (4:1) | Silica Gel Column, Prep-HPLC | 60 mg from 10 kg | >98% | [7] |

| Malonyl-Rc | Fresh Roots | MeOH-H2O (4:1) | Silica Gel Column, Prep-HPLC | 65 mg from 10 kg | >98% | [7] |

| Malonyl-Rd | Fresh Roots | MeOH-H2O (4:1) | Silica Gel Column, Prep-HPLC | 42 mg from 10 kg | >98% | [7] |

| Malonyl-Ra3 | Fresh Roots | MeOH-H2O (4:1) | Silica Gel Column, Prep-HPLC | 40 mg from 10 kg | >98% | [7] |

| Total Ginsenosides | Cultured Wild Ginseng Roots | 75% Ethanol with Ultrasonication | Macroporous & Ion-Exchange Resins | 79.4% of final product | Not specified | |

| Rb1, Rg1, Majonoside R2 | P. vietnamensis Roots (various ages) | Not specified | HPLC/MS | Varies with age (e.g., Rb1: 2.66-4.33 mg/ml) | Not specified | [8][9] |

Mandatory Visualizations

References

- 1. alfachemic.com [alfachemic.com]

- 2. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C58H98O26 | CID 100941543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]

- 5. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of QUANTITATIVE ESTIMATION OF GINSENOSIDES IN DIFFERENT AGES OF PANAX VIETNAMENSIS AND THEIR ANTI-PROLIFERATION EFFECTS IN HELA CELLS [journals.athmsi.org]

- 9. researchgate.net [researchgate.net]

chemical structure and stereochemistry of Ginsenoside Ra2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Ra2, a dammarane-type triterpenoid saponin isolated from Panax ginseng, represents a molecule of significant interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It further outlines established experimental protocols for its isolation, purification, and structural elucidation. While the complete signaling pathways modulated by this compound are still under active investigation, this document summarizes the known biological activities of closely related ginsenosides, providing a foundation for future research into its mechanism of action.

Chemical Structure and Stereochemistry

This compound is a complex glycoside with a dammarane-type aglycone, which is a tetracyclic triterpene skeleton. The sugar moieties are attached at the C-3 and C-20 positions of the aglycone.

The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]. The chemical formula is C₅₈H₉₈O₂₆[2][3].

The stereochemistry of this compound is intricate, with numerous chiral centers within both the aglycone and the sugar residues. The absolute configuration of these centers is defined in its IUPAC name and is crucial for its biological activity. The dammarane skeleton has a characteristic chair-chair-chair-envelope conformation. The sugar linkages are of the β-glycosidic type.

Physicochemical and Quantitative Data

A summary of the key physicochemical and quantitative data for this compound is presented in the table below. This information is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₈O₂₆ | [2][3] |

| Molecular Weight | 1211.38 g/mol | [3] |

| CAS Number | 83459-42-1 | [3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | ≥ 98% (Commercially available) | [4] |

| Solubility | Soluble in DMSO, pyridine, methanol, ethanol | [4] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [3] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Panax ginseng is a multi-step process that leverages various chromatographic techniques. The following is a generalized protocol based on methods used for ginsenoside separation[5][6].

Experimental Workflow for this compound Isolation and Purification

Methodology:

-

Extraction: Dried and powdered roots of Panax ginseng are extracted with 70% aqueous ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract[6].

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with a water-immiscible organic solvent, such as n-butanol. The ginsenosides, including Ra2, will preferentially partition into the n-butanol layer. This step helps to remove more polar impurities[6].

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water to separate the ginsenosides based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by preparative RP-HPLC on a C18 column. A gradient of acetonitrile and water is commonly used as the mobile phase. The purity of the isolated this compound is then assessed by analytical HPLC.

Structural Elucidation of this compound

The definitive structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[7][8].

Structural Elucidation Workflow

Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula[7].

-

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. These spectra are used for the initial assignment of signals to the aglycone and the sugar moieties[8].

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes the connectivity between neighboring protons (H-H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom (C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the connectivity of the sugar units to the aglycone and the linkages between the sugar units themselves.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on closely related protopanaxadiol-type ginsenosides, such as Ginsenoside Rh2, provides valuable insights into its potential biological activities and mechanisms of action. These activities include anti-inflammatory and anticancer effects[9][10].

Potential Anti-Inflammatory Signaling Pathway

Many ginsenosides have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway[11]. It is plausible that this compound may also exhibit similar activity.

Hypothesized Anti-Inflammatory Signaling of this compound

Potential Anticancer Signaling Pathway

Ginsenoside Rh2, a structurally similar ginsenoside, has been demonstrated to induce apoptosis in cancer cells through the activation of the p53 pathway and modulation of the NF-κB pathway[2]. It is hypothesized that this compound may share some of these anticancer properties.

Hypothesized Apoptosis Induction by this compound

Conclusion

This compound is a complex natural product with a well-defined chemical structure and stereochemistry. While methods for its isolation and structural characterization are established, further research is needed to fully elucidate its biological activities and the specific signaling pathways through which it exerts its effects. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, and it is anticipated that future studies will continue to unravel the therapeutic potential of this intriguing molecule.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Ra2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Ginsenoside Ra2, a bioactive saponin isolated from the roots of Panax ginseng.[1] The document details its fundamental characteristics, outlines established experimental protocols for its study, and visualizes key workflows relevant to its analysis.

Core Physical and Chemical Properties

This compound is a dammarane-type triterpenoid saponin.[2] Its quantitative physical and chemical data are summarized below for clear reference.

| Property | Value | Reference(s) |

| CAS Number | 83459-42-1 | [1][3][4][5] |

| Molecular Formula | C₅₈H₉₈O₂₆ | [1][3][5] |

| Molecular Weight | 1211.39 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [1][3] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication), pyridine, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. | [1][3][6][7] |

| Storage (Solid) | 2-8 °C for up to 24 months. | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light). | [3][5] |

| XLogP3-AA (Computed) | -0.6 | [4] |

| Hydrogen Bond Donors | 16 | [4] |

| Hydrogen Bond Acceptors | 26 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and preparation of this compound solutions, synthesized from established procedures for ginsenoside research.

Protocol 1: Extraction and Isolation from Panax ginseng

The isolation of this compound follows a multi-step process involving extraction and chromatographic purification.[8][9]

1. Raw Material Preparation:

- Air-dry the roots of Panax ginseng.

- Grind the dried roots into a fine powder (e.g., 80-100 mesh) to increase the surface area for extraction.[10][11]

2. Extraction:

- Perform solvent extraction on the powdered root material. Common methods include ultrasound-assisted extraction, Soxhlet extraction, or refluxing.[9][10][12]

- A typical solvent is methanol or aqueous methanol (e.g., 70-100%).[10][12] For example, use an ultrasonic bath with a solvent-to-solid ratio of 10 mL/g at 30°C for 30 minutes, repeating the extraction three times.[10]

- Combine the extracts and concentrate them under a vacuum to yield the crude extract.[9][10]

3. Preliminary Purification:

- Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by a more polar solvent like water-saturated n-butanol to enrich the ginsenoside fraction.[8][9]

4. Chromatographic Separation:

- Subject the n-butanol fraction to column chromatography using a stationary phase like silica gel or Diaion HP-20 resin.[10][13]

- Elute with a gradient of solvents, such as chloroform-methanol-water mixtures, to separate different ginsenoside fractions.[8][13]

- Further purify the fractions containing Ra2 using reversed-phase column chromatography (e.g., ODS) with a methanol-water gradient.[8]

5. Final Purification:

- Achieve final purification and isolation of high-purity this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).[13][14]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of this compound is typically performed using reversed-phase HPLC with UV detection.[15][16]

1. Chromatographic Conditions:

- Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard.[11][17]

- Mobile Phase: A gradient elution is typically used.

- Solvent A: Water, often with an acid modifier like 0.001% phosphoric acid or 0.1% formic acid to improve peak shape.[16][18]

- Solvent B: Acetonitrile or Methanol.[15][17]

- Detection: Ginsenosides have weak UV absorbance, so detection is performed at a low wavelength, typically 203 nm.[17]

- Flow Rate: A typical analytical flow rate is 0.5 - 1.0 mL/min.[17]

- Temperature: Maintain column temperature at ambient or slightly elevated temperatures (e.g., 30°C).

2. Sample and Standard Preparation:

- Prepare a stock solution of the this compound reference standard in methanol.

- Create a series of calibration standards by serially diluting the stock solution.

- Dissolve the sample to be analyzed in methanol or the initial mobile phase composition.

- Filter all solutions through a 0.45 µm syringe filter before injection.

3. Quantification:

- Construct a calibration curve by plotting the peak area against the concentration of the reference standards.

- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 3: Stock Solution Preparation

Proper preparation of stock solutions is critical for in vitro and in vivo experiments.

1. In Vitro Stock Solution (DMSO):

- To prepare a high-concentration stock solution, dissolve this compound in newly opened, anhydrous DMSO to a concentration of 50 mg/mL (41.28 mM).[3][7]

- Use of an ultrasonic bath is recommended to aid dissolution.[3][7]

- Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3][5]

2. In Vivo Solvent Formulations:

- For animal studies, a co-solvent system is often required. A common formulation is prepared by sequentially adding each solvent.[3]

- Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

- Procedure: First, prepare a clear stock solution in DMSO. Then, sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition.[3] It is recommended to prepare this working solution fresh on the day of use.[3]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to the study of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Caption: General experimental workflow for HPLC analysis of this compound.

Caption: Thermal and chemical conversion pathway of major ginsenosides.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Ginsenoside - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C58H98O26 | CID 100941543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound | CAS:83459-42-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]

- 12. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iomcworld.com [iomcworld.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Ginsenoside Ra2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known solubility and stability characteristics of Ginsenoside Ra2, a triterpenoid saponin isolated from Panax ginseng. Due to the limited availability of data specific to this compound, this document also includes relevant information on closely related ginsenosides to infer potential properties and guide experimental design. Detailed experimental protocols for assessing solubility and stability are provided to facilitate further research.

Solubility of this compound

The solubility of a compound is a critical parameter for its formulation, delivery, and bioavailability. This compound, like other ginsenosides, is a large glycosylated molecule, which influences its solubility profile.

Quantitative Solubility Data

Quantitative data for this compound is primarily available for organic solvents and specialized formulation vehicles. The following table summarizes the available solubility information.

| Solvent System | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (41.28 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility. | [1] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (1.03 mM) | Clear solution. Saturation unknown. | [1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.03 mM) | Clear solution. | [1] |

| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (1.03 mM) | Clear solution. | [1] |

Note: For comparison, other ginsenosides like Ginsenoside Re show solubilities of approximately 5 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in dimethylformamide (DMF)[2]. Ginsenoside Rg1 has a solubility of about 10 mg/mL in DMSO and DMF[3]. Generally, ginsenosides are extracted from plant material using solvents such as ethanol, methanol, or water, indicating at least partial solubility in these protic solvents.

Experimental Protocol: Solubility Determination

A standard method for determining the solubility of a ginsenoside involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The clear filtrate is then appropriately diluted and analyzed by a validated stability-indicating HPLC method to determine the concentration of the dissolved this compound. A standard calibration curve is used for accurate quantification.

Caption: A typical workflow for determining compound solubility.

Stability of this compound

Inferred Stability Profile

Ginsenosides are susceptible to degradation under certain conditions, primarily through hydrolysis of the glycosidic bonds. Studies on ginsenosides like Re, Rg1, and Rb1 indicate they are particularly sensitive to acidic conditions and, to a lesser extent, basic and oxidative stress[4][5][6][7].

The table below summarizes stability findings for other protopanaxadiol and protopanaxatriol ginsenosides, which can serve as a proxy for estimating the stability of this compound.

| Condition | Effect on Related Ginsenosides (Re, Rg1, Rb1) | Potential Degradation Pathway | Citation |

| Acidic Hydrolysis (e.g., pH < 4) | High degradation. Unstable. | Deglycosylation: Stepwise cleavage of sugar moieties from the aglycone core. | [4][5][6][7] |

| Basic Hydrolysis (e.g., pH > 8) | Moderate degradation. | Deglycosylation and other rearrangements. | [4][5] |

| Neutral Hydrolysis (Aqueous Solution) | Generally more stable than under acidic/basic conditions, but some degradation can occur over time. Ginsenoside Rg5 is notably unstable in water. | Slow hydrolysis of glycosidic bonds. | [4][8] |

| Oxidative Stress (e.g., H₂O₂) | Moderate degradation. | Oxidation at the double bond in the aglycone structure. | [4][5] |

| Thermal Stress | Generally stable. | Minimal degradation under typical storage temperatures. Significant conversion can occur at high temperatures (e.g., >100°C)[9][10]. | [4][5][6] |

| Photolytic Stress (UV/Visible Light) | Generally stable. | Minimal degradation reported. | [4][5] |

Given these findings, it is recommended that solutions of this compound, especially for analytical and formulation purposes, are prepared in neutral or slightly acidic buffers and protected from strong acids, bases, and oxidizing agents. Stock solutions in DMSO should be stored at low temperatures (-20°C or -80°C) and protected from light to ensure long-term stability[1].

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products[11][12].

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., in methanol or a relevant buffer) at a known concentration.

-

Application of Stress Conditions:

-

Acidic: Add HCl (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 60°C).

-

Basic: Add NaOH (e.g., 0.1 M) and incubate.

-

Oxidative: Add H₂O₂ (e.g., 3-30%) and incubate.

-

Thermal: Heat the solution or solid sample at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solution to UV and visible light according to ICH guidelines.

-

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak (this compound) from all significant degradation product peaks. Photodiode array (PDA) detection is recommended to check for peak purity.

Caption: A process flow for conducting forced degradation studies.

Analytical Methodology: HPLC Quantification

A robust HPLC method is fundamental for both solubility and stability studies. The literature contains numerous validated HPLC methods for the quantification of various ginsenosides, which can be adapted for this compound[13][14][15].

Representative HPLC Protocol

This protocol is a general guideline based on common methods for ginsenoside analysis. Method development and validation are required for specific applications.

System: HPLC with UV or PDA detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[15].

-

Mobile Phase: A gradient elution using Acetonitrile (A) and water (B), often with a modifier like formic acid or a buffer[13][16].

-

Example Gradient: Start at 20% A, ramp to 90% A over 60 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C[6].

-

Detection Wavelength: 203 nm, as ginsenosides have weak UV absorption at this wavelength[14][16][17].

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Samples from solubility or stability studies should be filtered and diluted in the initial mobile phase composition. For complex matrices like plasma, solid-phase extraction (SPE) or protein precipitation may be necessary[16][18].

Caption: A standard workflow for quantifying ginsenosides using HPLC.

Conclusion and Future Directions

The available data indicates that this compound is soluble in DMSO and can be formulated in common co-solvent systems for in vitro and in vivo studies[1]. While direct stability data is lacking, studies on analogous ginsenosides strongly suggest a susceptibility to degradation under acidic, basic, and oxidative conditions, with relative stability to heat and light[4][5][6].

For drug development professionals, it is imperative to conduct specific solubility and forced degradation studies on this compound to establish its intrinsic properties. The protocols outlined in this guide provide a robust framework for undertaking such investigations. Future work should focus on generating a comprehensive stability profile for this compound in various solvents and pH conditions to inform formulation development, define appropriate storage conditions, and ensure the quality and reliability of research outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Structural Elucidation and In Silico-Aided Toxicity Prediction of Forced Degradation Products of Ginsenoside Re Using Ultra-High-Performance Liquid Chromatography Equipped with a Diode Array Detector and Charged Aerosol Detector (UHPLC-DAD-CAD) and Liquid Chromatography Coupled to a High-Resolution Mass Detector (LC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variations in Ginsenosides of Raw Ginseng According to Heating Temperature and Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iomcworld.com [iomcworld.com]

- 17. jppe.ppe.or.kr [jppe.ppe.or.kr]

- 18. mdpi.com [mdpi.com]

Ginsenoside Ra2: A Technical Whitepaper on its Putative Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenosides, the primary active saponins of Panax ginseng, are renowned for their diverse pharmacological activities, including potent neuroprotective effects. Among these, Ginsenoside Ra2, a member of the protopanaxadiol (PD) class, has been identified as a potential agent for preventing memory impairment. However, the specific molecular mechanisms underpinning its action in neuronal cells remain largely uncharacterized. This technical guide synthesizes the current understanding of the neuroprotective mechanisms of closely related protopanaxadiol ginsenosides to propose a putative mechanism of action for this compound. It is hypothesized that this compound exerts its neuroprotective effects through a multi-pronged approach involving the attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis. This document provides a detailed overview of these potential pathways, supported by quantitative data from studies on analogous ginsenosides, comprehensive experimental protocols, and visual representations of key signaling cascades to guide future research and drug development efforts.

Introduction: this compound and the Protopanaxadiol Family

Ginsenosides are structurally classified into two major groups: protopanaxadiols (PD) and protopanaxatriols (PT). This compound belongs to the PD group, which also includes well-studied compounds such as Ginsenosides Rb1, Rb2, Rc, and Rd. These ginsenosides share a common four-ring steroid-like structure and are distinguished by the number and position of their sugar moieties. The structural similarity within the PD group suggests that this compound may share common mechanisms of action with its more extensively researched counterparts. While direct evidence for this compound's neuroprotective pathways is limited, a wealth of data from studies on other PD ginsenosides provides a strong foundation for inferring its potential therapeutic actions in neuronal cells.

Putative Core Mechanisms of Action in Neuronal Cells

Based on the established neuroprotective effects of PD ginsenosides, the mechanism of action for this compound in neuronal cells is likely multifaceted, centering on three key areas:

-

Anti-Neuroinflammation: Chronic inflammation in the central nervous system is a hallmark of many neurodegenerative diseases. PD ginsenosides have been shown to suppress the activation of microglia, the brain's resident immune cells, and subsequently reduce the production of pro-inflammatory mediators.

-

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. PD ginsenosides are known to enhance endogenous antioxidant capacity and scavenge free radicals.

-

Anti-Apoptosis: The programmed cell death of neurons is a critical factor in the progression of neurodegenerative conditions. PD ginsenosides have demonstrated the ability to inhibit apoptotic pathways, thereby promoting neuronal survival.

The following sections will delve into the specific signaling pathways and molecular targets likely involved in these three core mechanisms.

Anti-Inflammatory Pathway

This compound is hypothesized to mitigate neuroinflammation by inhibiting the activation of microglia and astrocytes and suppressing the production of pro-inflammatory cytokines. This is likely achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies on ginsenosides like Rd and Rh2 have shown their ability to suppress NF-κB activation, thereby reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Modulation of MAPK Signaling

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Overactivation of p38 and JNK is often associated with neuroinflammation. Ginsenoside Rh2 has been shown to inhibit the phosphorylation of MAPKs in microglia, leading to a downstream reduction in inflammatory responses.

A Technical Guide to the In Vitro Anticancer Activity of Ginsenoside Rh2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the in vitro anticancer activity of Ginsenoside Ra2 yielded insufficient data to compile a comprehensive technical guide. The scientific literature is sparse regarding the specific anticancer mechanisms of this particular ginsenoside. However, a closely related compound, Ginsenoside Rh2, has been extensively studied and demonstrates significant anticancer properties. This guide will, therefore, focus on the well-documented in vitro anticancer activity of Ginsenoside Rh2 to provide a thorough and data-rich resource that aligns with the user's core requirements.

Introduction

Ginsenosides, the primary bioactive saponins isolated from Panax ginseng, have garnered considerable attention for their therapeutic potential, particularly in oncology.[1] Among these, the protopanaxadiol-type ginsenoside, 20(S)-Ginsenoside Rh2 (Rh2), has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects across a variety of cancer cell lines.[2][3] In vitro studies have consistently demonstrated that Ginsenoside Rh2 can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest by modulating a complex network of signaling pathways.[2][3][4] This technical guide provides an in-depth overview of the preliminary in vitro anticancer activities of Ginsenoside Rh2, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on the Efficacy of Ginsenoside Rh2

The cytotoxic and antiproliferative effects of Ginsenoside Rh2 have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values of Ginsenoside Rh2 vary depending on the cancer cell line and the duration of treatment.

Table 1: IC50 Values of Ginsenoside Rh2 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Citation |

| Human Leukemia | Jurkat | ~35 µM | 24 hours | [5] |

| Human Leukemia | HL-60 | ~38 µM | Not Specified | [6] |

| Breast Cancer | MCF-7 | 40 - 63 µM | 24, 48, 72 hours | [7] |

| Breast Cancer | MDA-MB-231 | 33 - 58 µM | 24, 48, 72 hours | [7] |

| Triple-Negative Breast Cancer | MDA-MB-231 | See Table 2 | 48 hours | [3] |

| Triple-Negative Breast Cancer | MDA-MB-468 | See Table 2 | 48 hours | [3] |

| Non-Small Cell Lung Cancer | A549 | 37.09 ± 3.88 µg/ml | 48 hours | [8] |

| Non-Small Cell Lung Cancer | H460 | 46.89 ± 2.32 µg/ml | 48 hours | [8] |

| Non-Small Cell Lung Cancer | NCI-H460 | 368.32 ± 91.28 µg/mL (20(R)-G-Rh2) | 72 hours | [9] |

| Non-Small Cell Lung Cancer | 95D | 596.81 ± 117.37 µg/mL (20(R)-G-Rh2) | 72 hours | [9] |

| Esophageal Cancer | ECA109 | 2.9 µg/mL | Not Specified | [10] |

| Esophageal Cancer | TE-13 | 3.7 µg/mL | Not Specified | [10] |

Table 2: IC50 Values of 20(S)-Ginsenoside Rh2 in Triple-Negative Breast Cancer (TNBC) Cell Lines after 48 hours of Treatment

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 45.73 |

| MDA-MB-468 | 40.21 |

| [3] |

Key Anticancer Mechanisms of Ginsenoside Rh2

Ginsenoside Rh2 exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Ginsenoside Rh2 has been shown to induce apoptosis in a wide range of cancer cells.[1][4][11] This process is often mediated by the activation of caspase cascades and the regulation of the Bcl-2 family of proteins.[11] For instance, in colorectal cancer cells, Rh2 treatment leads to an increase in the pro-apoptotic proteins Bax and Bad, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-XL.[11] Furthermore, Rh2 can induce apoptosis through both caspase-dependent and -independent pathways.[11] In some cancer cell lines, Rh2-induced apoptosis is also associated with the generation of reactive oxygen species (ROS).[11]

Cell Cycle Arrest

Another critical mechanism of Ginsenoside Rh2's anticancer activity is its ability to induce cell cycle arrest, primarily at the G0/G1 or G1/S phase.[4][6][7] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The induction of cell cycle arrest by Rh2 is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors.[6] For example, in human leukemia cells, Rh2 treatment leads to the downregulation of CDK4, CDK6, cyclin D1, cyclin D2, cyclin D3, and cyclin E, and the upregulation of p21(CIP1/WAF1) and p27(KIP1).[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of Ginsenoside Rh2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Ginsenoside Rh2 on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^5 cells per well and allowed to adhere overnight.[1][12]

-

Treatment: The cells are then treated with various concentrations of Ginsenoside Rh2 (e.g., 0, 5, 10, 20, 40, 80 µg/ml) for different time points (e.g., 24, 48, 72 hours).[8] A vehicle control (DMSO) is also included.[1]

-

MTT Addition: After the treatment period, 10 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.[13]

-

Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm or 570 nm using a microplate reader.[5][13]

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates (2.5 x 10^5 cells/well) and treated with different concentrations of Ginsenoside Rh2 for a specified time (e.g., 48 hours).[4][11]

-

Cell Harvesting: Both adherent and detached cells are collected and washed twice with cold PBS.[11]

-

Staining: The cells are resuspended in 100-500 µl of binding buffer.[5][11] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[5][11]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer within one hour.[5] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of Ginsenoside Rh2.[7]

-

Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C or 4°C.[7][12]

-

Staining: The fixed cells are washed and resuspended in PBS containing RNase A and Propidium Iodide (PI).[7][12] The suspension is incubated for 30 minutes in the dark at room temperature.[7]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

-

Protein Extraction: After treatment with Ginsenoside Rh2, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.[13][14]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.[13][15]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13][15] The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.[15] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[5] β-actin is often used as a loading control to ensure equal protein loading.[5]

Signaling Pathways Modulated by Ginsenoside Rh2

Ginsenoside Rh2 exerts its anticancer effects by modulating several key signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in Rh2-induced apoptosis. In colorectal cancer cells, Ginsenoside Rh2 treatment activates the p53 pathway, leading to increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2.[11][16] The inactivation of p53 has been shown to significantly block Rh2-induced cell death.[11][16]

Caption: Ginsenoside Rh2-mediated activation of the p53 pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is often dysregulated in cancer. Ginsenoside Rh2 has been shown to inhibit this pathway in several cancer types, including hepatocellular carcinoma and colon cancer.[17][18] In hepatocellular carcinoma, Rh2 downregulates the Wnt/β-catenin pathway by targeting GPC3.[17] In HepG2 cells, Rh2 activates GSK-3β, which in turn degrades β-catenin, leading to the downregulation of Wnt target genes like cyclin D1 and Bcl-2.[19]

Caption: Inhibition of the Wnt/β-catenin pathway by Ginsenoside Rh2.

Src/STAT3 Signaling Pathway

The Src/STAT3 signaling pathway is another important target of Ginsenoside Rh2 in cancer therapy. In melanoma cells, Rh2 has been found to directly bind to the Src protein, suppressing its activity and that of the downstream effector STAT3.[20][21] This inhibition of Src/STAT3 signaling contributes to the anti-proliferative, apoptotic, and autophagic effects of Rh2.[20][21]

Caption: Ginsenoside Rh2-mediated suppression of Src/STAT3 signaling.

IL-6/JAK2/STAT3 Signaling Pathway

In triple-negative breast cancer (TNBC), Ginsenoside Rh2 has been shown to regulate proliferation and apoptosis by suppressing the IL-6/JAK2/STAT3 pathway.[22] Treatment with Rh2 reduces the expression of IL-6, IL-6R, STAT3, and the anti-apoptotic proteins Bcl-2 and Bcl-xL in TNBC cells.[22]

Caption: Suppression of the IL-6/JAK2/STAT3 pathway by Ginsenoside Rh2.

Conclusion

Ginsenoside Rh2 demonstrates significant and broad-spectrum in vitro anticancer activity. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer cell lines is well-documented. The multifaceted mechanisms of action, involving the modulation of key signaling pathways such as p53, Wnt/β-catenin, Src/STAT3, and IL-6/JAK2/STAT3, underscore its potential as a valuable lead compound in the development of novel cancer therapeutics. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising in vitro findings into clinical applications.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh2 induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF-β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rh2 Inhibits Glycolysis through the STAT3/c-MYC Axis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. mdpi.com [mdpi.com]

- 11. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by the ginsenoside Rh2 by internalization of lipid rafts and caveolae and inactivation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. How Does Ginsenoside Rh2 Mitigate Adipogenesis in Cultured Cells and Obese Mice? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginsenoside Rh2 Mitigates Endoplasmic Reticulum Stress-Induced Apoptosis and Inflammation and Through Inhibition of Hepatocyte–Macrophage Inflammatory Crosstalk [mdpi.com]

- 16. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 20(S)-Ginsenoside Rh2 inhibits hepatocellular carcinoma by suppressing angiogenesis and the GPC3‐mediated Wnt/β‑catenin signaling pathway: Anti-liver cancer effect of the ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside Rh2 suppresses colon cancer growth by targeting the miR-150-3p/SRCIN1/Wnt axis: Ginsenoside Rh2 inhibits colon cancer growth via miR-150-3p/SRCIN1/Wnt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. 20(S)-Ginsenoside Rh2 induces apoptosis and autophagy in melanoma cells via suppressing Src/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 20(S)-Ginsenoside Rh2 induces apoptosis and autophagy in melanoma cells via suppressing Src/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ginsenoside Rh2 regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Ra2: A Technical Review of an Enigmatic Phytochemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Ra2 is a member of the protopanaxadiol (PPD) group of ginsenosides, a class of triterpenoid saponins found in the medicinal plant Panax ginseng. While the broader family of ginsenosides has been the subject of extensive scientific investigation for their diverse pharmacological activities, this compound remains a relatively understudied molecule. This technical guide provides a comprehensive literature review of the available information on this compound, including its physicochemical properties, potential therapeutic effects, and the methodologies for its study. It is important to note that specific in-depth experimental data and established signaling pathways for this compound are scarce in the current scientific literature. Much of the understanding of its potential is extrapolated from studies on more abundant and well-researched ginsenosides.

Physicochemical Properties

This compound is a complex glycoside with a dammarane-type aglycone. Its basic physicochemical characteristics are summarized in the table below.

| Property | Value |

| Chemical Formula | C58H98O26 |

| Molecular Weight | 1211.39 g/mol |

| CAS Number | 83459-42-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine. |

Pharmacological Properties and Potential Therapeutic Applications

While dedicated studies on this compound are limited, preliminary information and its classification within the PPD group suggest several potential pharmacological activities.[1]

Anti-Inflammatory Properties

Ginsenosides, as a class, are known to possess significant anti-inflammatory effects, often through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[2][3] Although direct evidence for this compound is lacking, it is plausible that it shares similar mechanisms with other PPD ginsenosides like Rb1 and Rh2, which have been shown to inhibit the production of pro-inflammatory cytokines.[2][4]

Anti-Fibrotic Effects

One of the most specifically attributed potential applications of this compound is in the management of fibrotic disorders. It has been reported to inhibit collagen production in human dermal fibroblasts, suggesting its potential to mitigate skin fibrosis and other conditions characterized by excessive collagen deposition.[1] The precise mechanism for this action is yet to be elucidated but may involve the TGF-β/Smad signaling pathway, a central regulator of fibrosis that is known to be modulated by other ginsenosides.[5][6][7][8]

Potential Anti-Cancer Activity

Many ginsenosides, particularly those in the PPD group like Rh2, have demonstrated potent anti-cancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10] Preliminary suggestions indicate that this compound may also possess anti-cancer properties, though further research is required to validate these claims and understand the underlying mechanisms.[1]

Cardiovascular Protective Effects

Ginsenosides have been investigated for their beneficial effects on the cardiovascular system.[11] These effects are often attributed to their antioxidant, anti-inflammatory, and vasodilatory properties. While there are no specific studies on the cardiovascular effects of this compound, its potential role in this area is an avenue for future research.[1]

Methodologies for the Study of this compound

The study of this compound employs techniques common to the analysis of other ginsenosides.

Extraction and Isolation

The extraction of ginsenosides from Panax ginseng is typically performed using solvents such as methanol or ethanol, often with the aid of techniques like sonication or refluxing to improve efficiency.[12] The yield of specific ginsenosides can be influenced by the extraction method, solvent concentration, temperature, and duration of extraction.[13][14][15]

A general workflow for the extraction and isolation of ginsenosides is as follows:

Purification

Purification of individual ginsenosides from a crude extract is a critical and often challenging step due to the structural similarity of these compounds. Column chromatography is a widely used technique for the separation of ginsenosides. A variety of stationary phases can be employed, including silica gel and C18 reversed-phase materials. Further purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: General Column Chromatography for Ginsenoside Purification

-

Preparation of the Stationary Phase: A glass column is packed with an appropriate adsorbent material (e.g., silica gel 60). The column is then equilibrated with the chosen mobile phase.

-

Sample Loading: The crude ginsenoside extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column to separate the ginsenosides based on their polarity. A gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to achieve better separation.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis of Fractions: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the ginsenoside of interest.

-

Pooling and Concentration: Fractions containing the purified ginsenoside are pooled and the solvent is removed under reduced pressure to yield the isolated compound.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet (UV) detector or a Mass Spectrometer (MS), is the most common analytical technique for the quantification of ginsenosides.[16] LC-MS/MS methods offer high sensitivity and selectivity, allowing for the detection and quantification of numerous ginsenosides, including minor ones like Ra2, in complex mixtures.[17][18][19]

Experimental Protocol: General HPLC-MS Method for Ginsenoside Analysis

-

Sample Preparation: The sample containing ginsenosides is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter to remove particulate matter.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time to elute ginsenosides with varying polarities.

-

Flow Rate: A typical flow rate is around 1.0 mL/min for analytical HPLC.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

-

Mass Analyzer: A triple quadrupole or a time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific ginsenosides.

-

Putative Signaling Pathways

Given the lack of specific studies on the signaling pathways modulated by this compound, we can propose a putative mechanism for its potential anti-fibrotic effects based on the known actions of other ginsenosides on the TGF-β/Smad pathway. This pathway is a key driver of fibrosis, and its inhibition is a common mechanism for the anti-fibrotic effects of various natural compounds.

Conclusion and Future Directions

This compound is a structurally defined component of Panax ginseng with promising, yet largely unexplored, pharmacological potential. The current body of scientific literature provides a foundation for its potential anti-inflammatory and anti-fibrotic activities. However, there is a clear and significant need for dedicated research to:

-

Elucidate Specific Mechanisms of Action: In-depth studies are required to identify the precise molecular targets and signaling pathways modulated by this compound for its various purported effects.

-

Generate Quantitative Pharmacological Data: There is a lack of fundamental pharmacological data, such as IC50 and EC50 values, for the biological activities of this compound.

-

Conduct In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Optimize Isolation and Synthesis: Developing more efficient methods for the isolation of this compound from natural sources or through chemical synthesis will be crucial for enabling further research and potential therapeutic development.

References

- 1. alfachemic.com [alfachemic.com]

- 2. mdpi.com [mdpi.com]

- 3. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Ginsenoside Rg2 alleviates myocardial fibrosis by regulating TGF-β1/Smad signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg2 alleviates myocardial fibrosis by regulating TGF-β1/Smad signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of a New Ginsenoside Rh2 Nanoniosomal Formulation for Enhanced Antitumor Efficacy on Prostate Cancer: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Evaluation of the Millennium Phytomedicine— Ginseng (II): Collected Chemical Entities, Modern Pharmacology, and Clinical Applications Emanated from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Korean Red Ginseng extraction conditions on antioxidant activity, extraction yield, and ginsenoside Rg1 and phenolic content: optimization using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

biosynthetic pathway of protopanaxadiol ginsenosides

An In-depth Technical Guide to the Biosynthetic Pathway of Protopanaxadiol Ginsenosides

Introduction